Saxagliptin O-β-D-glucuronide
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Overview
Description
Saxagliptin O-β-D-glucuronide is a metabolite of saxagliptin, a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes mellitus. This compound is formed through the glucuronidation of saxagliptin, a process that enhances its solubility and facilitates its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Saxagliptin O-β-D-glucuronide involves the glucuronidation of saxagliptin. This reaction typically occurs in the liver, where saxagliptin is conjugated with glucuronic acid. The reaction conditions often include the presence of uridine diphosphate-glucuronic acid as a cofactor and the enzyme uridine diphosphate-glucuronosyltransferase .
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for the glucuronidation process. The product is then purified using chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Saxagliptin O-β-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety. Conjugation reactions, such as sulfation and methylation, can further modify the compound .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Conjugation: Sulfate donors (e.g., 3’-phosphoadenosine-5’-phosphosulfate), methyl donors (e.g., S-adenosylmethionine).
Major Products Formed
Hydrolysis: Saxagliptin and glucuronic acid.
Conjugation: Sulfated or methylated derivatives of this compound.
Scientific Research Applications
Saxagliptin O-β-D-glucuronide is used extensively in pharmacokinetic studies to understand the metabolism and excretion of saxagliptin. It serves as a reference standard in analytical method development and validation. Additionally, it is used in studies investigating the safety and efficacy of saxagliptin in various clinical settings .
Mechanism of Action
Saxagliptin O-β-D-glucuronide itself does not exhibit significant pharmacological activity. its parent compound, saxagliptin, inhibits dipeptidyl peptidase-4, an enzyme responsible for degrading incretin hormones. By inhibiting this enzyme, saxagliptin increases the levels of active incretin hormones, which in turn enhance insulin secretion and reduce glucagon release in a glucose-dependent manner .
Comparison with Similar Compounds
Similar Compounds
- Vildagliptin O-β-D-glucuronide
- Sitagliptin O-β-D-glucuronide
- Linagliptin O-β-D-glucuronide
Uniqueness
Saxagliptin O-β-D-glucuronide is unique due to its specific metabolic pathway and the structural features of its parent compound, saxagliptin. Compared to other dipeptidyl peptidase-4 inhibitors, saxagliptin has a distinct adamantane moiety, which influences its pharmacokinetic properties and metabolic profile .
Properties
CAS No. |
1155849-58-3 |
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Molecular Formula |
C₂₄H₃₃N₃O₈ |
Molecular Weight |
491.53 |
Synonyms |
(2S,3S,5R,6S)-6-(((1R,3S,5R,7S)-3-((S)-1-Amino-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl)adamantan-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid |
Origin of Product |
United States |
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